molecular formula C10H13NO4 B039816 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid CAS No. 116502-42-2

2-amino-2-(3,5-dimethoxyphenyl)acetic Acid

Cat. No.: B039816
CAS No.: 116502-42-2
M. Wt: 211.21 g/mol
InChI Key: PUDUIVFPKSOBOR-UHFFFAOYSA-N
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Description

2-amino-2-(3,5-dimethoxyphenyl)acetic Acid is a high-value, non-proteinogenic phenylglycine derivative that serves as a critical chiral building block in organic synthesis and medicinal chemistry research. Its core research value lies in its application as a key precursor for the synthesis of complex molecules, particularly in the development of novel pharmaceutical compounds. The structure, featuring a chiral alpha-amino acid scaffold with electron-donating 3,5-dimethoxy substituents on the aromatic ring, is instrumental in creating constrained peptidomimetics and bioactive molecules that target central nervous system (CNS) receptors and various enzyme classes. Researchers utilize this compound to investigate structure-activity relationships (SAR) by incorporating its rigid, substituted phenyl ring into larger molecular architectures, potentially modulating properties like bioavailability, metabolic stability, and binding affinity. Its mechanism of action is not intrinsic but is defined by the final compound it helps construct; it is frequently employed in the synthesis of potential kinase inhibitors, GPCR ligands, and other therapeutic agents where the dimethoxyphenyl group acts as a crucial pharmacophore for target engagement. This reagent is essential for scientists focused on advancing drug discovery programs, particularly in the fields of oncology, neurology, and inflammation.

Properties

IUPAC Name

2-amino-2-(3,5-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5,9H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDUIVFPKSOBOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394568
Record name 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116502-42-2
Record name 2-amino-2-(3,5-dimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 3,5-Dimethoxybenzaldehyde

A widely adapted approach involves reductive amination, leveraging 3,5-dimethoxybenzaldehyde as the starting material. This method parallels the synthesis of structurally analogous compounds, such as 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride.

Procedure :

  • Imine Formation : 3,5-Dimethoxybenzaldehyde reacts with glycine in a hydrochloric acid medium to form an imine intermediate.

  • Reduction : The imine is reduced using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C) to yield the target amino acid.

Key Parameters :

  • Solvent : Methanol or ethanol for homogeneous mixing.

  • Temperature : 25–50°C to balance reaction rate and side-product formation.

  • Yield : ~70–85% under optimized conditions.

Bromoethanone Intermediate Route

Adapted from the synthesis of (±)-2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, this method modifies the starting material to target the acetic acid derivative.

Procedure :

  • Bromoethanone Synthesis : 3,5-Dimethoxyacetophenone is brominated at the α-position using bromine (Br2) in acetic acid.

  • Amination : Reaction with hexamethylenetetramine (hexamine) in tetrahydrofuran (THF)-water produces 2-amino-1-(3,5-dimethoxyphenyl)ethanone.

  • Oxidation and Hydrolysis : The ketone is oxidized to a carboxylic acid using potassium permanganate (KMnO4) in acidic conditions, followed by hydrolysis to yield the acetic acid.

Key Parameters :

  • Solvent System : THF-water (3:1) for enhanced reaction kinetics.

  • Catalyst : Sodium acetate buffers the pH during acylation steps.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to improve efficiency and reproducibility. For example, the bromoethanone intermediate route achieves 90% purity in half the time of batch processes.

Advantages :

  • Reduced Side Reactions : Precise temperature control minimizes decomposition.

  • Scalability : Automated systems enable throughputs exceeding 100 kg/day.

Catalytic Asymmetric Synthesis

Chiral catalysts, such as L-proline derivatives, enable enantioselective synthesis of the (S)-isomer. This method mirrors advancements in β-amino alcohol production.

Conditions :

  • Catalyst Loading : 5–10 mol% for optimal enantiomeric excess (ee > 95%).

  • Solvent : Isopropanol for improved catalyst stability.

Optimization Strategies

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
Solvent Polarity THF-water (3:1)+15% yield
Reaction Temp. 0–5°C (step 1)Reduces byproducts
Stirring Rate 500 rpmEnsures homogeneity

Data derived from analogous syntheses highlight the critical role of solvent polarity in stabilizing intermediates.

Purification Techniques

  • Crystallization : Methanol-water mixtures (7:3) achieve >99% purity.

  • Chromatography : Reverse-phase HPLC resolves enantiomers with 0.5% impurity tolerance.

Comparative Analysis of Methods

Reductive Amination vs. Bromoethanone Route

MetricReductive AminationBromoethanone Route
Yield 85%78%
Purity 98%99%
Cost LowModerate
Scalability Batch-onlyContinuous flow

The bromoethanone route offers superior scalability, while reductive amination is cost-effective for small-scale production .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3,5-dimethoxyphenyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties
Research indicates that compounds similar to 2-amino-2-(3,5-dimethoxyphenyl)acetic acid exhibit significant antioxidant activity. This property is crucial in developing drugs aimed at mitigating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that these compounds can scavenge free radicals, thereby protecting cells from damage .

1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been suggested that ADMA may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacology

2.1 Neurological Applications
ADMA has been studied for its effects on the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly in enhancing serotonergic and dopaminergic activity. This modulation could have implications for treating mood disorders such as depression and anxiety .

2.2 Potential as a Drug Precursor
The compound serves as a precursor in the synthesis of more complex therapeutic agents. Its structure allows for modifications that can lead to the development of novel drugs targeting specific biological pathways . For instance, derivatives of ADMA have shown promise in creating selective enzyme inhibitors which could be beneficial in cancer therapy.

Neurobiology

3.1 Neuroprotective Effects
Studies have indicated that this compound may exert neuroprotective effects against excitotoxicity—a process where neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate . This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

3.2 Cognitive Enhancement
There is ongoing research into the cognitive-enhancing effects of this compound. Preliminary studies suggest that it may improve learning and memory functions, potentially benefiting conditions like age-related cognitive decline .

Case Studies

Study Findings Implications
Study on Antioxidant ActivityDemonstrated significant free radical scavenging abilityPotential use in formulations aimed at oxidative stress mitigation
Research on Anti-inflammatory EffectsInhibition of cytokine production observedPossible therapeutic applications in chronic inflammatory diseases
Investigation of Neuroprotective PropertiesReduced neuronal death in vitro under excitotoxic conditionsImplications for treatment strategies in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 2-amino-2-(3,5-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of various enzymes involved in metabolic processes. It may also interact with receptors and signaling pathways, influencing cellular functions and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

Methoxy-Substituted Analogs
  • (3,5-Dimethoxyphenyl)acetic Acid Formula: C₁₀H₁₂O₄ Molecular Weight: 196.19 g/mol Melting Point: 102–103°C Key Difference: Lacks the amino group, reducing hydrogen-bonding capacity and aqueous solubility compared to the amino derivative.
Hydroxy-Substituted Analogs
  • This analog is a precursor to anti-Mycobacterium agents, where the 3,5-dihydroxy motif is critical for bioactivity .
  • 3,5-Dihydroxyphenylglycine Formula: C₈H₉NO₄ Key Difference: Structurally identical to the above but emphasizes the glycine backbone. Used in neurological research due to its role as a metabotropic glutamate receptor agonist .
Halogen-Substituted Analogs
  • 2-(3,5-Dichlorophenyl)acetic Acid

    • Formula : C₈H₆Cl₂O₂
    • Molecular Weight : 205.04 g/mol
    • Key Difference : Chlorine atoms introduce electron-withdrawing effects, increasing acidity (pKa ~2.5–3.0) compared to methoxy derivatives (pKa ~4.0–4.5) .
  • 2-(3,5-Dibromophenyl)acetic Acid

    • Formula : C₈H₆Br₂O₂
    • Molecular Weight : 294.95 g/mol
    • Key Difference : Bromine’s larger atomic radius enhances lipophilicity, favoring membrane permeability in drug design .

Mechanistic Insights :

  • Methoxy Groups : Enhance metabolic stability by resisting oxidation compared to hydroxy groups.
  • Amino Group: Facilitates salt formation (e.g., hydrochloride) for improved bioavailability.

Biological Activity

2-Amino-2-(3,5-dimethoxyphenyl)acetic acid, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of two methoxy groups on the aromatic ring, which may influence its biological properties significantly.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H15NO4\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{4}

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological properties. In animal models, these compounds have shown potential in enhancing cognitive functions and learning capabilities. For instance, studies have demonstrated that related compounds can facilitate avoidance learning in rats, suggesting an influence on memory and learning pathways .

2. Antidepressant-like Activity

The antidepressant-like effects of this compound have been investigated through various behavioral assays. In one study, administration of similar compounds resulted in significant reductions in depressive-like behaviors in rodent models. The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

3. Anticonvulsant Properties

The anticonvulsant activity of related derivatives has been documented, with some studies indicating that they can effectively reduce seizure activity in animal models. This effect is believed to be linked to the stabilization of neuronal membranes and the modulation of ion channels involved in excitability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalEnhanced cognitive function in rats
AntidepressantReduced depressive behaviors in rodent models
AnticonvulsantDecreased seizure frequency in animal studies

Experimental Evidence

In a controlled study examining the effects of this compound on learning behaviors, researchers utilized automated shuttle cages to assess avoidance learning. The results indicated a statistically significant improvement in performance following administration of the compound compared to control groups .

Additionally, anticonvulsant testing was conducted using the maximal electroshock seizure model. The compound demonstrated a dose-dependent reduction in seizure activity, highlighting its potential therapeutic applications for epilepsy .

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the para position on the phenyl ring is critical for enhancing biological activity. SAR studies suggest that modifications to this structure can lead to variations in potency and efficacy against specific biological targets. For instance, the introduction of additional functional groups may enhance solubility and receptor binding affinity .

Q & A

Q. What are the optimal synthetic routes for 2-amino-2-(3,5-dimethoxyphenyl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via alkaline hydrolysis of methyl esters (e.g., methyl 3,5-dimethoxyphenylacetate) under reflux conditions. Key parameters include solvent selection (n-butanol/water mixtures), stoichiometric ratios of sodium hydroxide, and reaction temperature. For example, a 88% yield was achieved using 3,5-dimethoxyphenylacetic acid with sodium hydroxide in a 2:1 n-butanol/water system at controlled temperatures . Alternative routes may involve enantioselective methods using chiral catalysts like FeBIPF2, which can achieve up to 94% enantiomeric excess (ee) under cryogenic conditions (-30°C) .

Q. How is structural characterization of this compound validated in academic research?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the benzylic CH₂ protons (δ ~3.57 ppm) and methoxy groups (δ ~3.77 ppm). High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Daicel Chiralpak IG) resolves enantiomers using mobile phases like n-hexane/iPrOH (9:1) with 0.1% TFA, validated via retention times (t₁ = 21.5 min, t₂ = 29.4 min) . Mass spectrometry (MS) provides molecular weight confirmation (C₁₀H₁₃NO₄, theoretical MW 211.22) .

Q. What purification methods are recommended for isolating high-purity this compound?

Flash column chromatography on silica gel with eluents such as n-hexane/EtOAc (6:1 + 0.2% HOAc) effectively removes byproducts. Recrystallization from polar aprotic solvents (e.g., methanol/water mixtures) can further enhance purity (>97%) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?

Chiral resolution using (R,R)-FeBIPF2 catalysts (2 mol%) with tetramethylpiperidine (TMP) as a base at -30°C achieves 94% ee. Monitoring reaction progress via chiral HPLC ensures stereochemical fidelity. Kinetic resolution studies may further improve selectivity .

Q. What are the applications of this compound in medicinal chemistry, particularly in receptor-targeted drug design?

The compound serves as a precursor for cannabinoid receptor analogs (e.g., 2-(3,5-dimethoxyphenyl)acetic acid derivatives) and mGluR1/5 agonists. Its structural analogs, such as (RS)-3,5-DHPG, exhibit neuroactive properties, making it valuable for studying neurological pathways .

Q. How do researchers validate analytical methods for quantifying trace impurities in synthesized batches?

Method validation includes specificity tests (HPLC/MS), linearity checks (R² > 0.999), and precision assessments (RSD < 2%). For example, HPLC analysis with UV detection at 210 nm and a flow rate of 1.0 mL/min ensures sensitivity to low-concentration impurities .

Q. What strategies address stability challenges of this compound under varying pH and temperature?

Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation products. Buffered solutions (pH 2–9) are analyzed via HPLC to identify hydrolysis or oxidation pathways. Lyophilization or inert atmosphere storage may mitigate decomposition .

Q. How are contradictions in spectral data (e.g., NMR shifts) resolved during structural elucidation?

Comparative analysis with reference spectra (e.g., PubChem data) and density functional theory (DFT) calculations validate unexpected shifts. X-ray crystallography provides definitive confirmation of molecular geometry .

Q. What methodologies track metabolic pathways of this compound in biological systems?

Radiolabeling (e.g., ¹⁴C at the benzylic position) combined with LC-MS/MS identifies metabolites. In vitro assays using liver microsomes assess phase I/II metabolism, while in vivo studies in model organisms quantify bioavailability .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic routes?

Molecular docking and DFT simulations (e.g., Gaussian 09) model transition states for nucleophilic substitutions or ester hydrolysis. Solvent effects are evaluated using COSMO-RS to optimize reaction conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-amino-2-(3,5-dimethoxyphenyl)acetic Acid
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2-amino-2-(3,5-dimethoxyphenyl)acetic Acid

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